molecular formula C3H13ClN2O2 B7971017 (2-Methoxyethyl)hydrazine hydrochloride hydrate

(2-Methoxyethyl)hydrazine hydrochloride hydrate

Cat. No.: B7971017
M. Wt: 144.60 g/mol
InChI Key: COZGANFSJUQXJS-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)hydrazine hydrochloride hydrate is a chemical compound with the molecular formula C3H10N2O.ClH.H2O. It is a solid substance that is typically stored at -20°C to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2-Methoxyethyl)hydrazine hydrochloride hydrate involves the reaction of 2-methoxyethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.

Chemical Reactions Analysis

(2-Methoxyethyl)hydrazine hydrochloride hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Methoxyethyl)hydrazine hydrochloride hydrate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)hydrazine hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

(2-Methoxyethyl)hydrazine hydrochloride hydrate can be compared with other hydrazine derivatives, such as:

Properties

IUPAC Name

2-methoxyethylhydrazine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.ClH.H2O/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZGANFSJUQXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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